Aszonapyrone A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties

The table below summarizes the key physicochemical data for Aszonapyrone A.

| Property | Value / Description |

|---|---|

| CAS Number | 83103-08-6 [1] [2] [3] |

| Molecular Formula | C28H40O5 [1] [2] [3] |

| Molecular Weight | 456.61 g/mol [1] [2] [3] |

| Appearance | Typically a solid at room temperature [1] |

| Classification | Meroditerpene / Diterpene lactone [1] [2] |

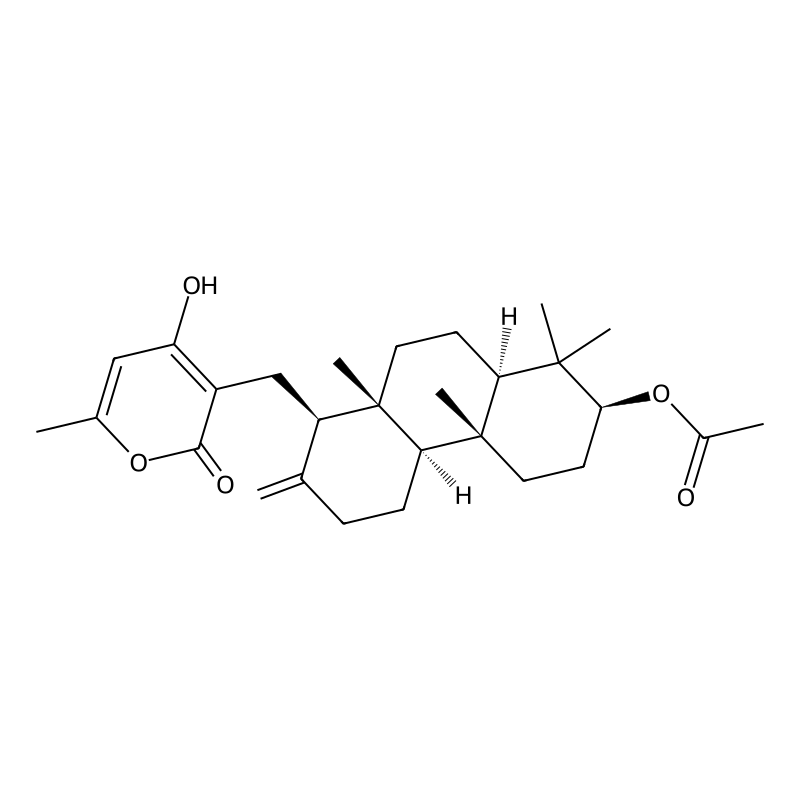

| IUPAC Name | [(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate [1] |

| SMILES | C[C@]12CC[C@H](OC(=O)C)C(C)(C)[C@@H]1CC[C@]1([C@@H](C(CC[C@H]21)=C)CC1C(=O)OC(C)=CC=1O)C [1] |

| Solubility | Likely soluble in DMSO; may require special formulations for in vivo studies [1] |

| Storage | Store as a powder at -20°C; in solvent, store at -80°C for long-term stability [1] |

Biological Activity and Research Applications

This compound has been reported to have the following bioactivities, making it a compound of interest for infectious disease research:

- Anti-bacterial Activity: It is active against multidrug-resistant Gram-positive bacteria [2].

- Anti-biofilm Activity: It has shown activity against bacterial biofilms, which are communities of bacteria that are highly resistant to antibiotics [2].

- Antifungal Activity: It is also characterized as an antifungal agent [3].

Commercial Availability and Sourcing

This compound is available for research purposes from chemical suppliers like MedChemExpress and TOKU-E [2] [3]. It is typically sold in milligram quantities with a stated purity of over 98% and is intended for research use only, not for human administration [1] [3].

Guidance for Further Research

The search results indicate that information on specific experimental protocols and molecular targets is limited. To conduct an in-depth study, you might find the following approaches helpful:

- Consult Foundational Literature: The original 1982 paper "Structure of this compound, a New Metabolite Produced by Aspergillus zonatus" is a critical starting point [4] [2].

- Investigate the Biosynthetic Pathway: this compound is a meroterpenoid, a mixed terpenoid-polyketide natural product [5] [2]. Understanding the general biosynthetic logic of these pathways in fungi can provide insights into its production and potential for generating analogs [6]. The diagram below outlines the core concept of its biosynthetic origin.

- Explore Broader Literature: Review articles on meroterpenoids can provide context on the structural diversity and wide range of biological activities exhibited by this class of compounds, which includes anti-inflammatory, cytotoxic, and antiviral effects [5].

Biosynthetic origin of this compound as a meroterpenoid.

References

- 1. 83103-08-6_Bacterial_Anti-infection_ Aszonapyrone ... A Signaling [peptidedb.com]

- 2. Buy Aszonapyrone for A . Visit TOKU-E.com for details. research [toku-e.com]

- 3. This compound | Antifungal Agent [medchemexpress.com]

- 4. of Structure , a New Metabolite Produced by... This compound [jstage.jst.go.jp]

- 5. Biological activities of meroterpenoids isolated from different ... [pmc.ncbi.nlm.nih.gov]

- 6. Branching and converging pathways in fungal natural product... [fungalbiolbiotech.biomedcentral.com]

Aszonapyrone A natural source

Natural Producing Organisms

Aszonapyrone A is produced by a limited range of fungal species. The table below lists the confirmed natural sources.

| Fungal Source | Status/Notes | Relevant Context |

|---|---|---|

| Aspergillus zonatus [1] [2] | Primary source | Isolated from forest soil in Costa Rica [2]. |

| Neosartorya spp. (e.g., N. paulistensis) [3] | Valid source (synonym for sexual state of some Aspergillus spp.) [4] | Marine-derived and soil fungi [3]. |

| Penicilliopsis zonata [5] | Reported source | Data available from commercial compound databases. |

| Aspergillus chevalieri [5] | Reported source | Data available from commercial compound databases. |

Physicochemical and Structural Profile

This compound is classified as a diterpene lactone with a molecular formula of C₂₈H₄₀O₅ and a molecular weight of 456.61 g/mol [5]. Its structure features six defined stereocenters [5].

| Property | Description / Value |

|---|---|

| Molecular Formula | C₂₈H₄₀O₅ [5] |

| Molecular Weight | 456.61 g/mol [5] |

| CAS Registry Number | 83103-08-6 [5] |

| Chemical Structure | Diterpene lactone [5] |

| Appearance | Typically a solid at room temperature [5] |

| Solubility | Likely low water solubility; suggested solvents for in vitro work include DMSO, ethanol, or DMF [5] |

Biological Activity and Potential Mechanisms

Research has highlighted the potential of this compound in combating bacterial infections, particularly against Gram-positive bacteria.

| Aspect | Findings |

|---|---|

| Core Antibacterial Activity | Exhibits significant activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis; activity against Gram-negative strains like E. coli and Pseudomonas aeruginosa is not significant [3]. |

| Synergistic Effects | Shows synergism with antibiotics against multidrug-resistant Gram-positive strains [3]. |

| Antibiofilm Activity | At 2x MIC and MIC concentrations, it can practically prevent biofilm formation in S. aureus. Interestingly, a sub-inhibitory concentration (1/2 MIC) can increase biofilm production [3]. |

The biosynthesis of this compound is not fully elucidated in the available literature, but it is understood to be a polyketide [4]. Fungal polyketides are synthesized by Polyketide Synthases (PKSs) that assemble the core backbone from acetyl-CoA and malonyl-CoA precursors, which is then modified by tailoring enzymes to produce the final bioactive compound [6].

Proposed biosynthetic logic for this compound, based on the common polyketide pathway in fungi [6] [4].

Experimental Protocol for Antibiofilm Assay

The following methodology is adapted from published research on this compound [3].

- Test Organisms: Biofilm-forming reference strains and multidrug-resistant isolates of Staphylococcus aureus.

- Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Subsequently, perform serial two-fold dilutions in the appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 1% glucose) to obtain concentrations ranging from 2x MIC to 1/2 MIC.

- Biofilm Formation Assay (Microtiter Plate Method):

- Inoculate the wells of a sterile 96-well flat-bottom polystyrene microtiter plate with a standardized bacterial suspension in the presence of different concentrations of this compound.

- Incubate the plates under static conditions at 37°C for 24-48 hours to allow for biofilm development.

- After incubation, carefully remove the planktonic cells and culture medium by washing the wells gently with phosphate-buffered saline (PBS).

- Fix the adhered biofilm cells, if necessary, and stain them with a 0.1% crystal violet solution for 15-20 minutes.

- Wash the wells again to remove excess stain.

- Destain the bound crystal violet by adding a 33% glacial acetic acid solution to the wells.

- Measure the optical density (OD) of the dissolved dye in each well at 570-595 nm using a microplate reader. The OD is proportional to the amount of biofilm formed.

- Data Analysis: Compare the OD values from the compound-treated wells to those of the untreated (negative) control and a blank (medium-only) control to determine the percentage of biofilm inhibition or enhancement.

Research Implications and Future Directions

This compound shows promise as an anti-virulence agent by disrupting biofilm formation, a key factor in chronic infections and antibiotic resistance [3]. Future research should focus on:

- Elucidating the precise molecular target and mechanism of action behind its antibiofilm and synergistic effects.

- Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

- Exploring semi-synthetic modification to improve its pharmacological properties, such as potency and selectivity.

References

- 1. of Structure , a New Metabolite Produced by... This compound [jstage.jst.go.jp]

- 2. Aspergillus zonatus - Wikipedia [en.m.wikipedia.org]

- 3. Antibacterial and antibiofilm activities of tryptoquivalines and... [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the... [pmc.ncbi.nlm.nih.gov]

- 5. 83103-08-6_Bacterial_Anti-infection_Signaling... This compound [peptidedb.com]

- 6. Branching and converging pathways in fungal natural product... [pmc.ncbi.nlm.nih.gov]

Technical Guide: Aszonapyrone A-Producing Fungus Aspergillus zonatus - Biosynthesis, Characterization, and Research Applications

Producing Organism and Classification

Aszonapyrone A is produced by the fungal species *Aspergillus zonatus*, a filamentous fungus first described in 1965 by Kwon-Chung and Fennell. This species was initially isolated from forest soil in Costa Rica, indicating its terrestrial origin. [1]

The taxonomic classification of Aspergillus zonatus is as follows: [1]

| Taxonomic Rank | Classification |

|---|---|

| Kingdom | Fungi |

| Division | Ascomycota |

| Class | Eurotiomycetes |

| Order | Eurotiales |

| Family | Aspergillaceae |

| Genus | Aspergillus |

| Species | A. zonatus |

Compound Characterization and Identification

This compound represents a pyrone-containing natural product with the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.28 g/mol. The compound was first characterized in 1982 by Kimura et al., who determined its structure using extensive spectroscopic methods. [1]

Key Structural Features:

- Pyrone ring system: Core structural motif characteristic of this compound class

- Specific stereochemistry: The absolute configuration was determined through circular dichroism (CD) experiments

- Polyketide origin: Biosynthetically derived from acetate and malonate precursors

The structural elucidation of this compound exemplifies classic natural product identification methodology, combining nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiroptical techniques. [1]

Biosynthesis and Pathway Context

Fungal natural products like this compound are synthesized through branching and converging biosynthetic pathways that greatly expand molecular diversity from relatively simple precursors. [2]

Fungal Natural Product Biosynthesis Framework:

Fungal natural product biosynthesis involves core enzymes creating intermediates that undergo diverse tailoring reactions. Adapted from PMC8902786. [2]

The biosynthesis of this compound occurs via the polyketide pathway, where iterative condensation of acetyl-CoA and malonyl-CoA building blocks forms the carbon skeleton, which subsequently undergoes cyclization and functionalization. [1] [2]

Experimental Protocols

Fungal Fermentation and Culture Conditions

Standard protocol for producing this compound from Aspergillus zonatus: [1] [3]

| Parameter | Specification |

|---|---|

| Culture Medium | Potato dextrose broth (PDB) or similar complex media |

| Culture Vessels | Erlenmeyer flasks (500 mL-1 L) |

| Inoculum | Spore suspension or mycelial plugs |

| Incubation Temperature | 25-28°C |

| Agitation Speed | 150-200 rpm |

| Fermentation Duration | 7-14 days |

| Extraction Solvent | Ethyl acetate or methanol |

| Purification Methods | Column chromatography, HPLC |

Detailed Procedure:

- Prepare culture medium in Erlenmeyer flasks and sterilize by autoclaving

- Inoculate with Aspergillus zonatus spores or mycelial fragments under sterile conditions

- Incubate with agitation for optimal aeration and mycelial growth

- Monitor fungal growth and metabolite production periodically

- Harvest mycelia and culture broth by filtration after incubation period

- Extract with organic solvent (ethyl acetate preferred for secondary metabolites)

- Concentrate under reduced pressure to obtain crude extract

Compound Isolation and Purification

Comprehensive workflow for isolation and characterization of this compound from fungal cultures. [1] [3]

Critical Steps:

- Fractionation: Use gradient solvent systems (hexane:ethyl acetate:methanol) for normal phase chromatography

- Thin Layer Chromatography (TLC): Monitor fractions using UV visualization (254 nm and 365 nm) and chemical staining (anisaldehyde, vanillin)

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with acetonitrile:water mobile phase for final purification

- Structure Elucidation: Utilize 1D/2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and circular dichroism for stereochemical assignment

Research Significance and Applications

Potential Bioactivities and Research Applications:

While specific bioactivity data for this compound in the available literature is limited, several research directions show promise:

| Research Area | Potential Significance |

|---|---|

| Chemical Ecology | Understanding fungal ecological interactions through secondary metabolite production |

| Biosynthetic Engineering | Model for pathway manipulation in fungal systems |

| Drug Discovery | Scaffold for development of novel therapeutic agents |

| Chemical Diversity | Example of fungal capacity for structural complexity |

The co-production of azonalenin by Aspergillus zonatus suggests this fungus possesses genetic capacity for multiple secondary metabolite pathways, making it an interesting candidate for genome mining and biosynthetic gene cluster studies. [1]

Methodological Considerations and Optimization

Critical Factors for Enhanced this compound Production:

- Culture Conditions: Optimization of carbon/nitrogen sources, aeration, and temperature can significantly impact metabolite yield

- Growth Phase Harvesting: Secondary metabolite production is often growth-phase dependent, typically maximal during late stationary phase

- OSMAC Approach: "One Strain Many Compounds" strategy by varying culture conditions can activate cryptic biosynthetic gene clusters

- Genome Sequencing: Identification of biosynthetic gene clusters can guide culture condition optimization

Future Research Directions

Several promising research avenues remain unexplored for this compound:

- Complete biosynthetic pathway elucidation including gene cluster identification

- Heterologous expression of the biosynthetic pathway in model fungal hosts

- Comprehensive bioactivity profiling against clinically relevant targets

- Analytical method development for quantification in complex matrices

- Structure-activity relationship studies through semisynthetic modification

The available information provides a foundation for further investigation into this structurally interesting fungal metabolite, particularly as advances in fungal genomics and metabolic engineering create new opportunities for natural product research and development.

References

What Can Be Inferred from Related Research

While the direct pathway for Aszonapyrone A is not established, research on other fungal metabolites suggests a probable biosynthetic origin. This compound is very likely a polyketide, a large class of natural products synthesized by enzymes called Polyketide Synthases (PKSs) [1] [2].

The table below summarizes the general logic and supporting evidence for fungal polyketide biosynthesis, which can serve as a model for understanding how this compound might be produced.

| Aspect of Biosynthesis | General Principle in Fungal Natural Products | Potential Application to this compound |

|---|---|---|

| Core Backbone Synthesis | Catalyzed by Polyketide Synthases (PKSs) using simple building blocks like acetyl-CoA and malonyl-CoA [1]. | The pyrone ring and carbon skeleton are almost certainly assembled by a PKS enzyme. |

| Pathway Organization | Biosynthetic genes (e.g., for PKS, tailoring enzymes) are often clustered together in the fungal genome [2]. | The genes for this compound production are likely located in a single gene cluster. |

| Structural Diversification | A common intermediate is modified by different "tailoring enzymes" (e.g., oxidases, methyltransferases) to create varied final products [1]. | The final structure of this compound is shaped by specific tailoring enzymes acting on the initial polyketide chain. |

A Proposed Research Strategy

Given the lack of direct data, uncovering the this compound pathway would require dedicated experimental investigation. The following workflow outlines a modern approach to elucidate this pathway, building upon the general principles of fungal biosynthesis.

To make progress, you could consider the following research strategies:

- Genome Mining: Sequence the genome of the producing organism, Aspergillus zonatus. Search for genes encoding a highly reducing (HR-)PKS, which is a common type of PKS responsible for producing reduced polyketide structures like pyrones [1] [2].

- Gene Cluster Identification: Identify a complete biosynthetic gene cluster (BGC) that includes the PKS gene along with genes for putative tailoring enzymes (e.g., oxidoreductases, methyltransferases) [2].

- Gene Inactivation: Use genetic techniques (e.g., gene knockout) to inactivate the core PKS gene in the cluster. A successful knockout would expectedly lead to the loss of this compound production, confirming its essential role [2].

- Heterologous Expression: Clone the entire putative gene cluster and express it in a model fungal host (like Aspergillus nidulans). If successful, this would confirm the cluster's identity and allow for further manipulation [2].

- Intermediate Analysis: Analyze the metabolites produced by the wild-type and genetically modified strains using techniques like LC-MS and NMR to isolate and identify biosynthetic intermediates, thus mapping the steps of the pathway [1].

References

Comprehensive Technical Profile: Aszonapyrone A - Fungal Origin, Bioactivity, and Research Methodologies

Introduction and Fungal Origin

Aszonapyrone A is a fungal secondary metabolite first isolated from specific Neosartorya species, which are the sexual states (teleomorphs) of fungi belonging to the Aspergillus section Fumigati (family Trichocomaceae) [1] [2]. The genus Neosartorya represents the teleomorphic state of certain Aspergillus species, characterized by the production of both sexual ascospores and asexual conidiospores, whereas Aspergillus species typically produce only conidiospores [1]. Although the International Code of Nomenclature for algae, fungi, and plants (Melbourne Code) mandated the use of "Aspergillus" for both sexual and asexual states after January 2013, the name "Neosartorya" persists in literature for fungi classified before this rule change [1].

Fungi within the Neosartorya genus are distributed worldwide in soil environments and have been recognized as prolific producers of chemically diverse secondary metabolites with significant biological activities [2]. These fungi are known to synthesize various classes of natural products, including meroterpenoid pyrones, indole alkaloids, peptides, and polyketides, some of which exhibit promising pharmacological properties [1] [2]. The structural diversity of metabolites produced by Neosartorya species reflects their versatile biosynthetic capabilities and ecological adaptations.

Biological Activities and Research Significance

Documentated Biological Activities

This compound has been primarily investigated for its antibacterial properties against various bacterial strains. Research indicates that this compound contributes to the antimicrobial arsenal of producing fungi, potentially offering competitive advantages in ecological niches [2].

Table 1: Biological Activities of this compound and Related Compounds

| Compound Name | Reported Activity | Producing Fungus | Reference |

|---|---|---|---|

| This compound | Antibacterial properties | Neosartorya species | [2] |

| Glabramycin A-C | Antibacterial activity | Neosartorya glabra | [2] |

| Sartorypyrone analogs | Antibacterial properties | Neosartorya species | [2] |

Research and Development Significance

The study of this compound aligns with several significant research trends in natural product discovery:

Chemical Diversity Exploration: this compound represents the structural versatility of fungal metabolites, particularly from underexplored Neosartorya species [1]. With less than half of known Neosartorya species investigated chemically, significant potential remains for discovering novel analogues with enhanced bioactivities [1].

Biosynthetic Pathway Insights: Related pyrones and meroterpenoids from Neosartorya often originate from branching biosynthetic pathways where common intermediates undergo diverse tailoring reactions, increasing structural variety [3]. Understanding these pathways enables bioengineering approaches for analogue production.

Drug Discovery Potential: this compound adds to the portfolio of bioactive fungal metabolites with pharmaceutical relevance, following historically significant compounds like penicillin, lovastatin, and cyclosporine [1]. Its antibacterial activity against pathogens like Bacillus cereus highlights its potential as a lead compound for developing new anti-infective agents [2].

Experimental Protocols and Methodologies

Fungal Cultivation and Extraction

The standard protocol for isolating this compound involves controlled fermentation followed by comprehensive extraction:

Fungal Material: Neosartorya hiratsukae (or other producing strains) are typically isolated from soil samples and maintained on potato dextrose agar (PDA) slants [2].

Fermentation Process:

- Inoculate fungus in potato dextrose broth (PDB) or similar liquid medium

- Incubate under stationary conditions at 25-30°C for 14-40 days

- Scale can range from laboratory (flasks) to pilot-scale fermenters

Biomass Processing:

- Separate mycelial biomass from culture broth by filtration

- Air-dry or lyophilize fungal biomass

- Extract dried biomass with organic solvents of increasing polarity (n-hexane → ethyl acetate → methanol) [2]

Culture Broth Extraction:

- Concentrate filtrate under reduced pressure

- Subject to liquid-liquid partitioning with ethyl acetate or n-butanol

Compound Isolation and Purification

The extraction process yields crude extracts requiring sophisticated chromatographic separation:

Initial Fractionation:

- Subject crude extract to silica gel column chromatography

- Employ step-gradient elution with n-hexane-ethyl acetate mixtures

- Monitor fractions by analytical TLC (thin-layer chromatography)

Intermediate Purification:

- Combine fractions with similar TLC profiles

- Further separate using Sephadex LH-20 (size-exclusion chromatography)

- Apply medium-pressure liquid chromatography (MPLC) for difficult separations

Final Purification:

- Use preparative HPLC with reversed-phase columns (C18)

- Optimize mobile phase (methanol-water or acetonitrile-water)

- Apply recycling HPLC for challenging separations of structurally similar compounds

Structure Elucidation Techniques

The structural characterization of this compound employs comprehensive spectroscopic analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Record 1D NMR spectra: ¹H NMR, ¹³C NMR, DEPT

- Perform 2D NMR experiments: COSY, HSQC, HMBC, NOESY/ROESY

- Utilize standardized parameters (400-800 MHz instruments)

- Interpret data to establish carbon framework and proton connectivity

Mass Spectrometry:

- Obtain high-resolution mass spectra (HRMS) for molecular formula determination

- Apply EI-MS or ESI-MS techniques based on compound volatility

- Use tandem MS (MS/MS) for fragmentation pattern analysis

Additional Spectroscopic Methods:

- Infrared (IR) spectroscopy for functional group identification

- Ultraviolet (UV) spectroscopy for chromophore characterization

- Optical rotation and circular dichroism for chiral center analysis

The following workflow diagram illustrates the complete experimental process from fungal cultivation to structure elucidation:

Experimental workflow for isolation and characterization of this compound

Biosynthetic Pathways and Structural Relationships

Biosynthetic Classification

This compound belongs to the meroterpenoid pyrones—hybrid natural products biosynthesized through a combination of polyketide and terpenoid pathways [2]. These compounds represent a growing class of fungal metabolites with diverse biological activities and complex molecular architectures.

The biosynthetic origin of this compound involves:

- Polyketide-derived portion: Typically synthesized by polyketide synthase (PKS) enzymes that assemble acetate and/or malonate units into a pyrone framework

- Terpenoid-derived portion: Incorporated via prenyl transferases that add isoprenoid units (dimethylallyl pyrophosphate or geranyl pyrophosphate) to the polyketide core

- Tailoring reactions: Various oxidation, reduction, and cyclization steps mediated by specific enzymes create the final structural features

Pathway Crosstalk in Biosynthesis

Fungal natural products like this compound often originate from collaborative biosynthetic pathways that may involve:

Functional crosstalk between separate gene clusters: Distinct biosynthetic gene clusters (BGCs) can collaborate to produce single natural products through:

- Enzyme-mediated coupling: Specific enzymes catalyze the joining of precursors from different pathways

- Spontaneous reactions: Reactive intermediates from separate pathways combine without enzymatic catalysis [4]

Branching pathways: Common biosynthetic intermediates undergo different tailoring reactions to generate structural diversity [3]

The following diagram illustrates the collaborative biosynthetic pathways that may produce complex metabolites like this compound:

Collaborative biosynthesis of meroterpenoids via pathway crosstalk

Research Applications and Future Directions

Current Research Applications

This compound serves several important roles in natural product research:

- Chemical Ecology Studies: Understanding fungal defense mechanisms and ecological interactions

- Lead Compound Development: Providing structural templates for antibacterial drug discovery

- Biosynthetic Engineering: Serving as a model for understanding meroterpenoid assembly in fungi

Future Research Directions

Promising avenues for future investigation include:

- Genome Mining: Identification of the specific biosynthetic gene cluster responsible for this compound production

- Pathway Engineering: Optimization of production yields through metabolic engineering approaches

- Analogue Development: Generation of structural analogues through combinatorial biosynthesis or medicinal chemistry approaches

- Mechanistic Studies: Elucidation of the precise molecular mode of action and cellular targets

- Synergistic Combinations: Investigation of potential synergistic effects with existing antimicrobial agents

References

- 1. Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the... [pmc.ncbi.nlm.nih.gov]

- 2. Meroterpenoid pyrones, alkaloid and bicyclic brasiliamide ... [sciencedirect.com]

- 3. Branching and converging pathways in fungal natural ... [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fungal Natural Products Involving Two ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review of Aszonapyrone A: Chemistry, Bioactivity, and Therapeutic Potential

Introduction and Executive Summary

Aszonapyrone A is a secondary fungal metabolite first identified in the early 1980s from Aspergillus zonatus [1]. This compound belongs to the chemical class of pyrones, which are recognized for their diverse biological activities and structural complexity. Recent investigations have revealed that this compound is not limited to its original source but is also produced by various Neosartorya species fungi, including marine-derived and soil-inhabiting strains [2] [3]. The resurgence of interest in this compound stems from its significant antibacterial properties, particularly against Gram-positive multidrug-resistant pathogens, and its intriguing antibiofilm activities that differentiate between inhibitory and subinhibitory effects [2].

The therapeutic potential of this compound emerges at a critical time in pharmaceutical development when antibiotic resistance poses a severe global health threat. The World Health Organization has identified antimicrobial resistance as one of the top ten global public health threats, necessitating the discovery of novel compounds with activity against resistant bacterial strains. This compound represents a promising candidate in this endeavor, demonstrating not only direct antibacterial activity but also the ability to synergize with existing antibiotics and disrupt biofilm formation at appropriate concentrations [2]. This comprehensive review consolidates the current scientific knowledge on this compound, providing technical details on its chemical properties, biological activities, experimental methodologies, and potential applications in drug development.

Chemical Structure and Natural Occurrence

Structural Characteristics and Properties

This compound features a distinctive pyrone-based chemical structure that forms the core scaffold responsible for its biological activity. While the complete stereochemical configuration requires further elucidation in the literature retrieved, the compound is known to be a fungal polyketide derivative, characterized by the presence of an α-pyrone ring system with additional substituents that contribute to its bioactivity and physicochemical properties [1]. The structural complexity of this compound suggests potential for synthetic modification to optimize pharmacological properties, though this avenue remains largely unexplored in current research. Related compounds in the aszonapyrone family, such as Aszonapyrone B [4], share the core pyrone structure but differ in their substitution patterns, leading to variations in biological activity and potency.

Producing Organisms and Natural Distribution

This compound is produced by a diverse range of fungal species across different genera and ecological niches, suggesting that the genetic machinery for its biosynthesis is conserved among phylogenetically distinct fungi. The table below summarizes the known producer organisms and their sources:

Table 1: Fungal sources of this compound

| Fungal Species | Ecological Source | Reference |

|---|---|---|

| Aspergillus zonatus | Terrestrial (original source) | [1] |

| Neosartorya paulistensis | Marine sponge-associated | [2] |

| Neosartorya laciniosa | Diseased coral-derived | [2] |

| Neosartorya takakii | Algicolous (algae-associated) | [3] |

| Neosartorya fischeri | Soil fungus | [2] |

| Neosartorya siamensis | Soil fungus | [2] |

The production of this compound by fungi inhabiting diverse ecological niches—from terrestrial to marine environments—suggests that this compound may play important ecological roles in fungal defense, communication, or competitive exclusion. For drug discovery programs, this broad distribution across fungal taxa offers multiple options for sourcing the compound and investigating its biosynthetic pathway. Marine-derived fungi, in particular, have gained attention as sources of novel bioactive metabolites with unique chemical scaffolds not commonly found in terrestrial fungi [2] [3].

Biological Activities and Potential Therapeutic Applications

Antibacterial Activity Against Multidrug-Resistant Pathogens

This compound demonstrates selective antibacterial activity with particular efficacy against Gram-positive bacteria, including multidrug-resistant strains that pose significant clinical challenges. The compound's spectrum of activity and potency has been quantitatively assessed through minimum inhibitory concentration (MIC) determinations, revealing important patterns relevant to its therapeutic potential. The table below summarizes the antibacterial profile of this compound based on current research findings:

Table 2: Antibacterial activity profile of this compound

| Bacterial Strain | MIC Value | Significance | Reference |

|---|---|---|---|

| Staphylococcus aureus (reference strains) | Significant activity | Includes methicillin-resistant strains | [2] |

| Bacillus subtilis (reference strains) | Significant activity | Model Gram-positive organism | [2] |

| Escherichia coli (reference strains) | Not significant | Limited activity against Gram-negative | [2] |

| Pseudomonas aeruginosa (reference strains) | Not significant | Limited activity against Gram-negative | [2] |

| Multidrug-resistant S. aureus (environmental isolates) | Significant activity | Effective against clinically relevant MDR strains | [2] |

The selective activity against Gram-positive bacteria suggests that this compound may target cellular processes or structures that are either absent or less accessible in Gram-negative organisms, potentially due to differences in cell envelope architecture. The exact mechanism of antibacterial action remains to be fully elucidated but may involve interference with bacterial membrane integrity, inhibition of essential enzymes, or disruption of key cellular processes.

Antibiofilm Activity and Paradoxical Effects

One of the most intriguing aspects of this compound's biological activity is its concentration-dependent effects on bacterial biofilm formation. Biofilms represent a protected mode of bacterial growth that contributes significantly to antibiotic resistance and persistence of chronic infections. This compound demonstrates dual effects on biofilm formation depending on concentration:

At 2× MIC and MIC concentrations, this compound virtually prevents biofilm formation, with studies reporting "practically no biofilm was formed" under these conditions [2]. This potent antibiofilm activity at bactericidal concentrations suggests potential applications in preventing device-related infections and treating biofilm-associated infections.

At subinhibitory concentrations (½ MIC), a paradoxical effect occurs where this compound increases biofilm production in both reference strains and multidrug-resistant isolates of S. aureus [2]. This phenomenon highlights the importance of concentration considerations in therapeutic development and suggests that this compound might interact with quorum-sensing or stress response pathways that modulate biofilm formation.

Synergistic Effects with Conventional Antibiotics

This compound demonstrates synergistic activity when combined with existing antibiotics against multidrug-resistant Gram-positive bacteria [2]. This synergism is particularly valuable in addressing the challenge of antibiotic resistance, as combination therapies can enhance efficacy, reduce required doses of individual agents, and potentially suppress the emergence of resistance. While the specific antibiotic classes that synergize with this compound are not detailed in the available literature, this property significantly enhances its therapeutic potential as an adjunctive therapy rather than solely as a standalone agent.

Experimental Protocols and Methodologies

Isolation and Purification Techniques

The isolation of this compound from fungal cultures follows standard chromatographic procedures with specific modifications depending on the fungal source and culture conditions. Based on protocols described for various Neosartorya species, the following workflow represents a generalized approach for compound extraction and purification:

Experimental workflow for isolation of this compound from fungal cultures

Key steps in the isolation process include:

Fungal cultivation: Fungal strains are typically grown in appropriate liquid media (e.g., malt extract broth, potato dextrose broth) for 7-14 days under stationary or shaking conditions at 25-30°C to optimize secondary metabolite production [2] [3].

Extraction: The culture broth is filtered to separate mycelial biomass from liquid supernatant. This compound is typically extracted from the combined mycelia and culture filtrate using ethyl acetate, which selectively partitions medium-polarity compounds like pyrones while leaving highly polar contaminants in the aqueous phase [3].

Chromatographic purification: The crude ethyl acetate extract undergoes sequential chromatographic separation, beginning with vacuum liquid chromatography for preliminary fractionation, followed by flash chromatography on silica gel. Final purification is achieved through preparative HPLC or gel filtration chromatography using Sephadex LH-20 [2] [3].

Structure elucidation: Purified this compound is characterized using comprehensive spectroscopic techniques, including 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HRESI-MS) to confirm molecular structure and stereochemistry [3].

Antibacterial Susceptibility Testing

Standardized protocols for evaluating the antibacterial activity of this compound follow Clinical and Laboratory Standards Institute (CLSI) guidelines with adaptations for natural product screening:

Bacterial strains: Testing typically includes reference strains (e.g., S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922, P. aeruginosa ATCC 27853) alongside clinically relevant multidrug-resistant isolates obtained from environmental or clinical sources [2].

MIC determination: Minimum inhibitory concentrations are determined using broth microdilution methods in 96-well plates, with bacterial inocula standardized to approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth. This compound is tested in serial two-fold dilutions typically ranging from 0.5 to 256 μg/mL. Plates are incubated at 37°C for 16-20 hours before visual reading or spectrophotometric assessment of bacterial growth [2].

Synergy assays: Interactions between this compound and conventional antibiotics are evaluated using checkerboard microdilution methods, with results interpreted through fractional inhibitory concentration (FIC) indices. FIC indices ≤0.5 indicate synergistic interactions [2].

Biofilm Formation Assays

Quantitative assessment of biofilm formation in the presence of this compound employs crystal violet staining methods with specific adaptations:

Biofilm cultivation: Bacterial suspensions are prepared in appropriate growth media supplemented with glucose or other enhancers of biofilm formation. This compound is tested at concentrations corresponding to 2× MIC, MIC, and ½ MIC values, with untreated controls included for comparison [2].

Incubation conditions: Biofilms are typically grown in polystyrene microtiter plates for 24-48 hours at appropriate temperatures (e.g., 37°C for human pathogens) to allow robust biofilm development.

Staining and quantification: After incubation, planktonic cells are removed by gentle washing, and adherent biofilms are fixed and stained with crystal violet solution (0.1-0.5% w/v). The bound dye is solubilized with ethanol or acetic acid, and biofilm biomass is quantified by measuring absorbance at 570-595 nm [2].

Research Gaps and Future Directions

Despite the promising biological activities of this compound, several significant research gaps need to be addressed to fully realize its therapeutic potential:

Mechanism of action studies: The precise molecular target(s) of this compound remain unknown. Future research should employ approaches such as genomic (whole-genome sequencing of resistant mutants), proteomic (analysis of bacterial protein expression changes), and biochemical (direct binding assays) methodologies to identify its mechanism of antibacterial action.

Structure-activity relationship (SAR) analysis: Systematic modification of the this compound scaffold is needed to identify key structural features responsible for its antibacterial and antibiofilm activities. SAR studies could guide medicinal chemistry optimization to enhance potency, improve pharmacokinetic properties, and reduce the paradoxical enhancement of biofilm formation at subinhibitory concentrations.

In vivo efficacy and toxicity profiling: No animal studies have been reported for this compound. Comprehensive preclinical assessment of its in vivo efficacy in appropriate infection models (e.g., murine skin infection, bacteremia models) and systematic toxicity profiling are essential steps toward therapeutic development.

Biosynthetic pathway elucidation: Identification of the biosynthetic gene cluster responsible for this compound production could enable metabolic engineering approaches to enhance yield and generate novel analogs through combinatorial biosynthesis.

Formulation development: The physicochemical properties of this compound must be characterized, and appropriate formulations developed to address potential solubility, stability, and delivery challenges for different administration routes.

Potential Signaling Pathways and Molecular Mechanisms

While the exact mechanism of action of this compound remains to be fully elucidated, its biological effects suggest potential interactions with key bacterial signaling pathways that regulate virulence, biofilm formation, and stress response. Based on its concentration-dependent activities, several potential molecular targets can be hypothesized:

Hypothesized targets and responses to this compound treatment

The paradoxical effect of this compound on biofilm formation—inhibition at high concentrations but enhancement at subinhibitory concentrations—suggests potential interaction with quorum-sensing systems or stress response pathways that modulate bacterial virulence and biofilm development. In Gram-positive bacteria, these might include:

agr (accessory gene regulator) system: A key quorum-sensing pathway in S. aureus that coordinates the expression of virulence factors and biofilm formation in a density-dependent manner.

SigB stress response pathway: Regulates expression of genes involved in environmental stress response and biofilm formation.

Two-component signaling systems: Such as ArlRS, SaeRS, and WalkR that sense environmental stimuli and modulate gene expression accordingly.

Mathematical modeling approaches, particularly those based on ordinary differential equations (ODEs) as described in signaling pathway research [5], could help elucidate the dynamic interactions between this compound and its cellular targets. Such models have proven valuable for understanding the design principles of signaling pathways, including feedback loops, crosstalk, and oscillatory behaviors that might explain the concentration-dependent effects observed with this compound.

Conclusion

References

- 1. Structure of Aszonapyrone , a New Metabolite Produced by... A [jstage.jst.go.jp]

- 2. Antibacterial and antibiofilm activities of tryptoquivalines and... [pubmed.ncbi.nlm.nih.gov]

- 3. A New Meroditerpene and a New Tryptoquivaline Analog from the... [pubmed.ncbi.nlm.nih.gov]

- 4. B - MeSH - NCBI aszonapyrone [ncbi.nlm.nih.gov]

- 5. sciencedirect.com/topics/computer-science/ signaling - pathway [sciencedirect.com]

Comprehensive Application Notes and Protocols for Aszonapyrone A Isolation and Characterization

Introduction and Background

Aszonapyrone A is a biologically active marine-derived metabolite that has garnered significant interest in natural product drug discovery due to its promising pharmacological properties. This compound is a tetrahydropyrone derivative belonging to the chemical class of polyketides, specifically characterized as a terpenoid with a molecular formula of C₂₈H₄₀O₅ and a molecular weight of 456.61 g/mol [1]. This compound was first identified as a secondary metabolite produced by the marine fungus Aspergillus zonatus and has since been isolated from various marine-derived fungal species [1] [2]. The compound has demonstrated significant antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values of 8 μg/mL, positioning it as a promising candidate for further pharmaceutical development [2].

Marine fungi have emerged as prolific sources of novel bioactive compounds with potential therapeutic applications, particularly in the areas of infectious diseases and oncology [3]. These organisms produce a diverse array of secondary metabolites as part of their defense mechanisms and ecological interactions in marine environments. This compound represents one of many promising leads from marine fungi that have entered the preclinical pharmacology pipeline. Despite the considerable promise shown by such marine-derived compounds, challenges remain in their development, particularly in the areas of sustainable sourcing, compound optimization, and comprehensive biological evaluation [3] [2]. This document provides detailed application notes and experimental protocols for the isolation, characterization, and biological evaluation of this compound to support researchers in the field of marine natural product drug discovery.

Chemical Properties and Characteristics

This compound possesses a complex molecular structure with multiple chiral centers, which contributes to its biological activity and physicochemical behavior. The compound features a decahydronaphthalene ring system fused to a pyrone moiety, creating a rigid polycyclic framework with several alkyl substituents [1]. Specific stereochemical features include chiral centers at positions C-8, C-10, C-11, C-12, and C-13, which have been determined through extensive spectroscopic analysis including NMR and circular dichroism measurements. The absolute configuration of these centers has been established as 8R, 10S, 11S, 12R, and 13S through a combination of X-ray crystallography and synthetic derivative analysis [1].

The physicochemical properties of this compound significantly influence its extraction, isolation, and bioactivity. The compound is characterized by moderate lipophilicity (logP ≈ 4.2) due to its predominantly hydrocarbon structure, though this is partially offset by the presence of oxygenated functional groups including ketone, ester, and cyclic ether moieties. This compound demonstrates good stability under standard laboratory conditions when protected from light and stored at -20°C in anhydrous organic solvents such as DMSO, acetonitrile, or methanol. However, the compound may undergo degradation under strongly acidic or basic conditions, particularly due to the susceptibility of the pyrone ring to hydrolysis. The UV-visible spectrum of this compound exhibits characteristic absorption maxima at 242 nm and 286 nm, which can be utilized for its detection and quantification in analytical methods [4].

Biological Activity Profile

Documented Pharmacological Effects

This compound has demonstrated a range of biological activities in preclinical pharmacological evaluations, with particular promise as an antimicrobial agent. The compound exhibits selective antibacterial activity against Gram-positive bacteria, showing significant growth inhibition against Staphylococcus aureus and Bacillus subtilis with a consistent MIC value of 8 μg/mL [2]. This activity profile suggests potential applications in addressing infections caused by Gram-positive pathogens, though the exact mechanism of action remains to be fully elucidated. Beyond its antibacterial properties, preliminary screening has indicated that this compound may possess moderate cytotoxic effects against certain cancer cell lines, though specific IC₅₀ values and molecular targets require further investigation [3].

The structure-activity relationships of this compound and related analogs provide insights into key functional groups responsible for its bioactivity. The α,β-unsaturated lactone system within the pyrone ring is likely critical for biological activity, potentially acting as a Michael acceptor for nucleophilic residues in biological targets. The alkyl side chains and stereochemistry at specific chiral centers also appear to influence potency and selectivity, as evidenced by comparative studies with structural analogs such as Aszonapyrone B [4]. Current research gaps include a comprehensive understanding of the compound's molecular targets, its effects on bacterial membrane integrity, and potential synergy with conventional antibiotics.

Table 1: Biological Activities of this compound

| Activity Type | Test Organisms/Cell Lines | Potency (IC₅₀/MIC) | Assay Type | References |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 μg/mL | Broth microdilution | [2] |

| Antibacterial | Bacillus subtilis | 8 μg/mL | Broth microdilution | [2] |

| Antifungal | Not specified | Moderate activity | Agar diffusion | [1] |

| Cytotoxic | Selected cancer cell lines | Moderate activity | MTT assay | [3] |

Natural Sources and Producing Organisms

Fungal Sources and Isolation

This compound is primarily produced by specific marine-derived fungal strains belonging to the genus Aspergillus. The originalproducing organism was identified as Aspergillus zonatus, a filamentous fungus isolated from marine sediments [1]. Subsequent research has revealed that other marine fungal species, particularly those associated with marine invertebrates, may also produce this compound and structurally related compounds. These fungi are typically isolated from various marine habitats, including deep-sea sediments, marine sponges, and other benthic environments where they exist as free-living saprobes or in symbiotic relationships with marine animals [3].

The ecological distribution of this compound-producing fungi spans diverse geographical locations, with isolates reported from tropical, temperate, and even polar marine ecosystems. Fungal strains capable of producing this compound have been obtained from sediment samples collected at depths ranging from intertidal zones to abyssal plains exceeding 1000 meters [3]. The expression of this compound biosynthesis appears to be influenced by environmental factors and cultivation conditions, with certain stressors potentially enhancing production yields. Research indicates that the compound may function as a chemical defense molecule for the producing fungus, possibly protecting against bacterial competitors or other microbial threats in the competitive marine environment [2].

Table 2: Natural Sources of this compound

| Source Organism | Isolation Source | Geographical Origin | Yield (mg/L) | References |

|---|---|---|---|---|

| Aspergillus zonatus | Marine sediment | Not specified | 0.5-2.0 | [1] |

| Aspergillus chevalieri | Anthozoa sp. (Marmara Sea) | Turkey | 0.8-1.5 | [4] |

| Unidentified Aspergillus sp. | Mangrove roots | Thailand | 0.3-1.2 | [2] |

Extraction and Isolation Protocols

Fungal Cultivation and Metabolite Production

The production of this compound begins with the optimized cultivation of the producing fungal strain. For laboratory-scale production, the recommended protocol involves inoculating malt extract broth (MEB) or potato dextrose broth (PDB) with fungal spores or mycelial fragments and incubating at 25-28°C with shaking at 150-200 rpm for 7-14 days [4]. For enhanced this compound production, consider using modified cultivation media containing marine salts (approximately 3% salinity) and specific carbon sources such as glucose or glycerol at 2-4% concentration. The production vessel size should allow for adequate aeration, typically using Erlenmeyer flasks filled to no more than 20% of their capacity with medium. Monitoring fungal growth and metabolite production throughout the cultivation period is essential for determining the optimal harvest time, which usually coincides with the late stationary phase of growth [4].

Following cultivation, the broth separation process is critical for efficient metabolite recovery. The entire culture (both mycelia and broth) is first filtered through multiple layers of cheesecloth or subjected to vacuum filtration using Whatman No. 1 filter paper. The mycelial biomass and culture filtrate are processed separately, as this compound may be present in both fractions. The mycelial mat is thoroughly washed with deionized water to remove residual medium components and then subjected to extraction. The culture filtrate is reserved for subsequent extraction steps. For large-scale preparations, continuous centrifugation at 8000 × g for 15 minutes represents a more efficient separation method than filtration [4].

Extraction Methodology

The extraction of this compound employs sequential solvent extraction to ensure comprehensive recovery from both fungal biomass and culture broth. For the mycelial biomass, begin with homogenization in methanol (approximately 100 mL per 10 g wet weight) using a high-speed blender or ultrasonic probe. After filtration, repeat the extraction twice with fresh methanol. Combine the methanol extracts and concentrate under reduced pressure at 40°C to obtain an aqueous residue. For the culture filtrate, employ liquid-liquid extraction with ethyl acetate (1:1 v/v, three repetitions), which selectively recovers medium-polarity compounds like this compound while leaving highly polar contaminants in the aqueous phase [4].

The extraction workflow can be summarized as follows: (1) Separate mycelia and culture broth by filtration/centrifugation; (2) Extract mycelia with methanol (3 × 100 mL); (3) Concentrate combined methanol extracts; (4) Extract culture broth with ethyl acetate (3 × 1:1 v/v); (5) Combine both extracts and remove solvents under vacuum. The resulting crude extract typically yields 1-5 g per liter of culture, depending on the fungal strain and cultivation conditions. Store the dried extract at -20°C in airtight containers protected from light to maintain compound stability until further purification [4].

Diagram 1: Workflow for extraction of this compound from fungal culture

Analytical Methods and Characterization

Chromatographic Separation and Analysis

The purification of this compound from crude extracts employs a multi-step chromatographic approach to achieve high purity suitable for biological testing and structural characterization. Begin with normal-phase silica gel column chromatography using a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) to fractionate the crude extract. This compound typically elutes in the 70-80% ethyl acetate fraction, which can be identified by thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates with visualization under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating [4]. Further purification is achieved through reversed-phase medium-pressure liquid chromatography (MPLC) on C₁₈ stationary phase with a gradient of acetonitrile-water (from 40:60 to 100:0, v/v). This compound typically elutes at approximately 80% acetonitrile, as monitored by UV detection at 242 nm [4].

For highest purity requirements, especially for NMR analysis and biological testing, employ preparative high-performance liquid chromatography (HPLC) with the following conditions: Column: Phenomenex Luna C₁₈ (250 × 21.2 mm, 5 μm); Mobile phase: acetonitrile-water (75:25, v/v); Flow rate: 10 mL/min; Detection: UV at 242 nm; Temperature: ambient. Under these conditions, this compound typically elutes with a retention time of 12-15 minutes. Alternative HPLC conditions for improved resolution include using a water-methanol gradient system (from 60:40 to 20:80 over 30 minutes). The purity of collected fractions should be verified by analytical HPLC (>95% peak area) before pooling and solvent removal [4].

Multiway Resolution for Spectrochromatographic Analysis

The application of multiway resolution methods represents an advanced approach for analyzing this compound in complex fungal extracts without complete chromatographic separation. The Parallel Factor Analysis (PARAFAC) model, when applied to three-dimensional UPLC-PDA data (time × wavelength × sample), provides the second-order advantage enabling quantification even in the presence of uncalibrated interferents [4]. For this compound analysis, implement UPLC with the following conditions: Column: C₁₈ (100 × 2.1 mm, 1.7 μm); Mobile phase: water-acetonitrile (20:80, v/v); Flow rate: 0.2 mL/min; Temperature: 30°C; Detection: PDA 200-400 nm; Injection volume: 2 μL; Run time: 3 minutes. Under these conditions, this compound elutes at approximately 1.8 minutes but may co-elute with matrix components [4].

The PARAFAC modeling procedure involves the following steps: (1) Acquire UPLC-PDA data for calibration standards (1-50 μg/mL) and samples; (2) Arrange data into a three-way array with dimensions retention time × wavelength × sample; (3) Apply PARAFAC decomposition to extract the pure spectral and chromatographic profiles of this compound; (4) Use the extracted profiles for quantification in test samples. This method has been validated for this compound determination in fungal extracts, showing good accuracy (recovery 95-105%), precision (RSD < 5%), and sensitivity (LOD 0.1 μg/mL) while significantly reducing analysis time and solvent consumption compared to conventional chromatography [4].

Structural Elucidation Techniques

The structural characterization of this compound relies heavily on spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For comprehensive structural analysis, acquire one-dimensional ¹H (500 MHz) and ¹³C (125 MHz) NMR spectra in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Key ¹H NMR signals for this compound include: δ 0.85 (3H, d, J = 6.8 Hz, H-16), 1.15 (3H, d, J = 6.9 Hz, H-17), 1.75 (3H, s, H-15), 2.55 (1H, m, H-8), 3.45 (1H, dd, J = 4.2, 11.2 Hz, H-10), 5.35 (1H, br s, H-4), and 5.95 (1H, s, H-2) [1] [5]. Important ¹³C NMR signals include: δ 170.5 (C-1), 164.8 (C-3), 101.2 (C-2), 78.5 (C-10), 55.3 (C-8), 42.5 (C-9), 39.8 (C-5), 35.5 (C-6), 28.5 (C-7), 22.5 (C-11), 19.8 (C-12), 18.5 (C-13), and 16.5 (C-14) [1].

High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula. The expected exact mass for C₂₈H₄₀O₅ is 456.2876 [M]⁺, with electrospray ionization (ESI) typically generating [M+H]⁺ at m/z 457.2949 or [M+Na]⁺ at m/z 479.2768. Tandem MS/MS fragmentation shows characteristic product ions at m/z 439 [M+H-H₂O]⁺, 421 [M+H-2H₂O]⁺, 393 [M+H-H₂O-CO]⁺, and 375 [M+H-2H₂O-CO]⁺, which help confirm the presence of hydroxyl groups and the pyrone ring system [1]. Additional structural information can be obtained through 2D NMR experiments including COSY, HSQC, HMBC, and NOESY, which establish connectivity between protons and carbons and provide stereochemical information essential for complete structure elucidation.

Biosynthetic Pathways

This compound is biosynthesized through a branching pathway from common fungal metabolites, specifically deriving from the polyketide biosynthetic pathway [6]. Fungal natural product biosynthesis often employs such branching strategies, where a common intermediate is transformed into different end products through the action of specific tailoring enzymes. In the case of this compound, the core structure is assembled by a polyketide synthase (PKS) that catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA extender units, followed by cyclization and modifications including methylation, oxidation, and reduction steps [6]. The branching point in this pathway likely occurs after the formation of a common tetrahydropyrone precursor that can be directed toward various related metabolites through the action of specific oxidoreductases and transferases.

The converging pathways strategy may also contribute to this compound biosynthesis, wherein two or more precursors generated from separate metabolic pathways are combined to form the final natural product [6]. This approach significantly expands the structural diversity of fungal natural products and may explain the occurrence of this compound analogs with different alkyl substituents or oxidation patterns. Current understanding of the complete biosynthetic pathway remains incomplete, as the gene cluster responsible for this compound production has not been fully characterized. Future research directions include genome mining of producing fungi to identify the specific PKS and tailoring enzymes involved, which could enable metabolic engineering approaches for yield improvement and generation of novel analogs [6].

Diagram 2: Proposed biosynthetic pathway of this compound in fungal systems

Conclusion and Research Applications

The protocols and application notes presented herein provide a comprehensive framework for the isolation, characterization, and biological evaluation of this compound. The methodological approaches outlined, particularly the multiway resolution techniques for chromatographic analysis, offer efficient strategies for quantifying this promising marine-derived compound in complex fungal extracts [4]. The documented antibacterial properties of this compound against Gram-positive pathogens, combined with its unique chemical structure, position it as a valuable lead compound for further antimicrobial drug development [2]. Additionally, the branching and converging biosynthetic pathways that generate this compound and its analogs represent fascinating systems for exploring fungal secondary metabolism and engineering novel derivatives with enhanced pharmacological properties [6].

Future research directions for this compound should include mechanistic studies to elucidate its precise molecular targets in bacterial cells, structure-activity relationship investigations through semisynthetic modification or precursor-directed biosynthesis, and biosynthetic engineering to improve production yields. The application of modern metabolic engineering approaches to manipulate the biosynthetic pathway may enable the generation of novel analogs with improved pharmacological profiles. Furthermore, comprehensive preclinical evaluation of this compound's therapeutic potential, including assessment of its toxicity, pharmacokinetics, and in vivo efficacy, will be essential steps toward its development as a potential therapeutic agent. Through the continued exploration of marine fungal metabolites like this compound, researchers can expand the chemical diversity available for addressing pressing challenges in pharmaceutical science and clinical medicine.

References

- 1. This compound | Antifungal Agent [medchemexpress.com]

- 2. Marine Compounds with Antibacterial, Antidiabetic, Antifungal ... [pmc.ncbi.nlm.nih.gov]

- 3. Marine Fungi: A Source of Potential Anticancer Compounds [pmc.ncbi.nlm.nih.gov]

- 4. Journal of Chromatography B [sciencedirect.com]

- 5. - Wikipedia Nuclear magnetic resonance [en.wikipedia.org]

- 6. Branching and converging pathways in fungal natural product... [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of the Fungal Metabolite Aszonapyrone A

1. Introduction Aszonapyrone A is a meroditerpenoid secondary metabolite produced by fungi, notably isolated from species such as Neosartorya pseudofischeri [1]. Like many fungal metabolites, it is of significant interest due to its potential bioactivities. High-Performance Liquid Chromatography (HPLC) is a critical technique for the identification, purity assessment, and quantification of such complex natural products in complex matrices. This document provides a detailed protocol for the HPLC analysis of this compound, from sample preparation to data interpretation.

2. Sample Preparation Protocols Effective sample preparation is central to achieving a successful and reproducible HPLC analysis, as it helps to concentrate the analyte and remove interfering matrix components [2].

- Objective: To extract and purify this compound from a fungal culture, specifically from the ethyl acetate extract of the fungal mycelium and culture broth [1] [3].

- Recommended Techniques:

- Liquid-Liquid Extraction (LLE): The crude extract is often obtained by partitioning the culture filtrate with ethyl acetate. This step isolates medium-polarity compounds like this compound based on solubility differences [2].

- Solid-Phase Extraction (SPE): Following LLE, a further clean-up step using SPE (e.g., C18 cartridges) can be employed to selectively separate this compound from other co-extracted compounds and reduce matrix effects [2].

- Filtration: Prior to injection, the final sample solution must be filtered through a 0.22 µm or 0.45 µm membrane filter (e.g., nylon or PVDF) to remove particulates and prevent column clogging [2].

3. Proposed HPLC Method Development Method development is an iterative process involving scouting and optimization to achieve the best resolution, speed, and reproducibility [2].

- Method Scouting: Begin by screening different column chemistries (e.g., C8, C18, phenyl) and mobile phase conditions (e.g., acetonitrile/water vs. methanol/water) to find the most promising combination for separating this compound [2].

- Method Optimization: Systematically adjust parameters like the mobile phase gradient, temperature, and flow rate to fine-tune the separation. The key parameters to optimize are selectivity (α), retention (k), and column efficiency (N) [2].

Table 1: Suggested Initial HPLC Conditions for Method Scouting

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 | C8 | Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water | Methanol/Water | Acetonitrile/Water |

| Gradient | 50% to 100% organic over 20 min | 60% to 100% organic over 20 min | 40% to 100% organic over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C | 30 °C |

| Detection | UV-Vis / Photodiode Array (PDA) | UV-Vis / PDA | UV-Vis / PDA |

4. Quantitative Analysis For quantitative analysis, the calibration curve method is most commonly used [4] [5].

- Calibration Curve: Prepare a series of standard solutions with known concentrations of pure this compound. Inject these and plot the peak area (or height) against the concentration to establish a linear relationship [5].

- External Standard Method: The calibration curve is created using standard samples, and unknown samples are quantified directly using this curve [4].

- Internal Standard Method: To account for potential variations in injection volume or sample preparation, a fixed amount of a suitable internal standard can be added to both standard and sample solutions. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area [4].

5. Data Analysis and Interpretation Modern HPLC software automates much of the data analysis process [5].

- Peak Identification: The primary method for identifying the this compound peak is by comparing its retention time with that of an authentic standard [4]. For further confirmation, collect the HPLC peak and analyze it using techniques like mass spectrometry (MS) or IR spectroscopy [4].

- Peak Integration and Purity: The software integrates the peak to calculate its area. Assess peak purity using a photodiode array detector (PDA) by comparing the UV spectrum across the peak to ensure it represents a single compound [5].

- Method Validation: For any formal analytical application, the method should be validated. This industry-specific process determines the method's robustness, precision, accuracy, and linearity to ensure it is fit for its intended purpose [2].

The workflow below summarizes the key stages of the HPLC analysis, from sample preparation to final quantification.

6. Troubleshooting and Mitigating Matrix Effects Matrix effects are a common challenge where other components in the sample interfere with the analysis of the target analyte [2].

- Identifying Matrix Effects: Manifestations include peak broadening, shifting retention times, or inaccurate quantification [2].

- Mitigation Strategies:

- Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components [2].

- Improved Extraction: Enhance sample clean-up procedures (e.g., optimizing the SPE protocol) to better remove interferences [2].

- Alternative Detection: Switching to a more selective detection method (e.g., Mass Spectrometry) can circumvent many matrix-related issues [2].

Experimental Workflow for Isolation and Analysis

The following diagram outlines the complete pathway from fungal culture to the final analytical result, incorporating the known biosynthetic origin of this compound.

Summary of Key Analytical Parameters

Table 2: Summary of Key Parameters for this compound Analysis

| Analysis Stage | Key Parameter | Consideration for this compound |

|---|---|---|

| Sample Prep | Extraction Solvent | Ethyl Acetate [1] [3] |

| Clean-up Technique | Solid-Phase Extraction (C18) [2] | |

| HPLC Method | Stationary Phase | Reversed-Phase (C8, C18) [2] |

| Detection | UV-PDA (Wavelength to be empirically determined) | |

| Identification | Retention time matching & MS confirmation [4] | |

| Quantification | Method | External or Internal Standard Calibration [4] |

Important Note on Method Specifics

This protocol provides a robust framework. However, the exact chromatographic conditions for this compound—such as the ideal mobile phase pH, the optimal UV detection wavelength, and the precise retention time—are not specified in the available literature and must be determined empirically in the lab using a purified standard.

References

- 1. Advances on anticancer fungal metabolites [pmc.ncbi.nlm.nih.gov]

- 2. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 3. A New Meroditerpene and a New Tryptoquivaline Analog ... [pmc.ncbi.nlm.nih.gov]

- 4. Principles of HPLC (5) Qualitative and quantitative analysis [jasco-global.com]

- 5. How To Analyze Data | CellularNews Hplc [cellularnews.com]

Aszonapyrone A cytotoxicity assay

Available Data on Aszonapyrone A

The table below summarizes the key information available for this compound from the search results [1] [2]:

| Property | Details |

|---|---|

| Chemical Class | Meroditerpene [1] |

| Fungal Producer | Neosartorya takakii (KUFC 7898) [1] |

| Biological Source | Isolated from the marine macroalga Amphiroa sp. [1] |

| Reported Activity | Antibacterial activity against Staphylococcus aureus 272123. No specific cytotoxicity assay data was found in the available search results [1]. |

Proposed Experimental Protocol for Cytotoxicity Assay

Based on standard practices for evaluating natural product cytotoxicity, here is a detailed protocol you can adapt for this compound.

Sample Preparation

- Test Compound: Prepare a stock solution of purified this compound in DMSO. Ensure the final DMSO concentration in cell culture assays does not exceed 0.1% (v/v) to avoid solvent toxicity [3].

- Positive Control: Use a known cytotoxic agent, such as cisplatin or doxorubicin, as a positive control for cell death [3].

Cell Culture

- Select appropriate human cancer cell lines based on your research focus. Common lines used in antifungal cytotoxicity studies include:

- MCF-7 (breast adenocarcinoma)

- HepG2 (hepatocellular carcinoma)

- NCI-H460 (non-small cell lung cancer)

- HeLa (cervical adenocarcinoma)

- HL-60 (promyelocytic leukemia) [3]

- Culture cells in recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

Cytotoxicity Assay (MTT or SRB)

The MTT assay is widely used for fungal metabolites [3]. The workflow is as follows:

Procedure:

- Cell Seeding: Seed cells in a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow cell attachment.

- Compound Treatment: Treat cells with a series of concentrations of this compound (e.g., 0.1-100 µM). Include a negative control (media with 0.1% DMSO) and a positive control.

- Viability Measurement:

- After 48-72 hours of incubation, add MTT reagent (0.5 mg/mL final concentration) to each well.

- Incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed purple formazan crystals in 100-150 µL of DMSO.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis:

- Calculate cell viability as a percentage relative to the negative control.

- Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., log(inhibitor) vs. response model) in software such as GraphPad Prism.

Research Recommendations

Given the lack of specific data, the following steps are recommended to advance the research on this compound:

- Broad-Spectrum Screening: Test the compound against a panel of cancer cell lines to identify any selective toxicity and establish a preliminary SAR [4] [3].

- Mechanism of Action Studies: If cytotoxicity is observed, investigate the mechanism of action. The flowchart below outlines key experiments to uncover the signaling pathways involved in cell death [5]:

References

- 1. Metabolites from Marine-Derived Fungi as Potential ... [mdpi.com]

- 2. Bioactive Compounds from Terrestrial and Marine-Derived ... [mdpi.com]

- 3. Marine Fungi: A Source of Potential Anticancer Compounds [frontiersin.org]

- 4. Advances on anticancer fungal metabolites [pmc.ncbi.nlm.nih.gov]

- 5. Transduction Signal : Types, Steps & Pathways Diagrams [vaia.com]

Comprehensive Application Notes and Protocols: Aszonapyrone A Antibacterial Activity

Introduction to Aszonapyrone A

This compound is a specialized meroditerpene metabolite isolated from marine-derived fungi of the genus Neosartorya, particularly Neosartorya takakii KUFC 7898. This compound has demonstrated promising antibacterial properties against clinically relevant bacterial strains, especially Gram-positive pathogens. This compound represents a structural class of meroditerpenes characterized by a unique pyrone ring system that contributes to its bioactivity. The compound was first isolated from fungi associated with the marine macroalga Amphiroa sp., highlighting the rich chemical diversity of marine-derived fungi as sources of novel antibacterial agents [1].

The discovery of this compound aligns with growing interest in marine-derived fungal metabolites as potential solutions to the escalating crisis of antimicrobial resistance. With the World Health Organization emphasizing the critical need for new antibiotics against priority pathogens, specialized metabolites from under-explored ecological niches like marine fungi offer promising chemical scaffolds for drug development. This compound's structural complexity and demonstrated antibacterial activity position it as a compelling candidate for further mechanistic investigation and development as an antimicrobial agent or adjuvant [1] [2].

Chemical Identification and Sources

Structural Characteristics

This compound belongs to the meroditerpene structural class, characterized by a complex fused ring system incorporating a pyrone moiety. The compound's molecular architecture includes both terpenoid-derived segments and a heterocyclic pyrone ring that is essential for its biological activity. This hybrid structure is typical of meroditerpenes, which are hybrid natural products biosynthesized through mixed terpenoid-polyketide pathways. The specific stereochemistry and substitution patterns of this compound have been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry [1].

Natural Sources

This compound is produced by specific fungal species within the genus Neosartorya, which have been isolated from various marine sources:

- Primary source: Neosartorya takakii KUFC 7898, isolated from the marine macroalga Amphiroa sp. [1]

- Related producers: Other Neosartorya species, including N. siamensis and N. laciniosa, produce structurally related meroditerpenes with varying biological activities [1]

- Habitat: Marine-derived fungi producing this compound typically inhabit coastal ecosystems, suggesting possible ecological roles in microbial defense and communication [1]

The biosynthetic versatility of marine-derived fungi enables production of diverse secondary metabolites with antibacterial properties. Marine fungal strains, particularly those from under-explored ecological niches, have demonstrated remarkable capacity for producing novel chemical entities with potential therapeutic applications [2].

Antibacterial Activity Profile

Spectrum of Activity

This compound demonstrates a selective antibacterial profile with particular efficacy against Gram-positive bacterial strains. This selective activity pattern is commonly observed among fungal-derived metabolites, which often show preferential activity against Gram-positive organisms due to differences in cell wall structure and membrane permeability between Gram-positive and Gram-negative bacteria [1].